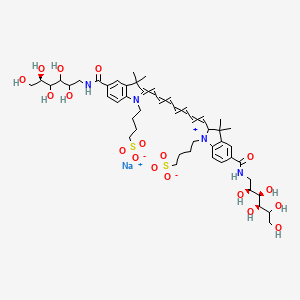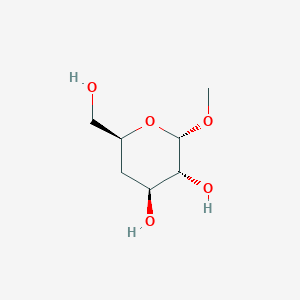
2,3-dinor Thromboxane B1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dinor Thromboxane B1 is a metabolite of Thromboxane B2 (TXB2), which is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . In rabbits and rats, 2,3-dinor TXB1 has been identified as another urinary metabolite of TXB2 . However, in human urine, only trace amounts of 2,3-dinor TXB1 have been identified . In rats, 2,3-dinor TXB1 is excreted at a much higher rate than 2,3-dinor TXB2 . Therefore, urinary 2,3-dinor TXB1 is a suitable marker of thromboxane biosynthesis in rats .
Synthesis Analysis
Thromboxane A2 (TXA2) is a chemically unstable lipid mediator involved in several pathophysiologic processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . In human platelets, TXA2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . Assessment of platelet TXA2 biosynthesis can be performed ex vivo through measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through measurement of urinary enzymatic metabolites, a non-invasive index of platelet activation .
Molecular Structure Analysis
The molecular formula of 2,3-dinor Thromboxane B1 is C18H32O6 . Its molecular weight is 344.4 .
Chemical Reactions Analysis
Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . In rabbits and rats, 2,3-dinor TXB1 has been identified as another urinary metabolite of TXB2 .
科学的研究の応用
Biomarker for Thromboxane Biosynthesis
2,3-dinor TXB1 serves as a reliable biomarker for assessing thromboxane biosynthesis in vivo. It is particularly useful in rat models where its urinary excretion rate is significantly higher than that of its counterpart, 2,3-dinor TXB2, making it an excellent indicator for thromboxane production .
Cardiovascular Disease Research
In the context of cardiovascular diseases, 2,3-dinor TXB1 plays a crucial role in understanding the pathophysiology of conditions like atherothrombosis and ischemic stroke. It aids in the evaluation of platelet activation and the effectiveness of antiplatelet therapies such as aspirin .
Inflammation and Immune Response
The metabolite is involved in the study of inflammation and immune responses. It helps in elucidating the mechanisms of inflammatory diseases and the resolution of inflammation, serving as a mediator in the complex interplay of pro-inflammatory and anti-inflammatory signals .
Cancer Research
2,3-dinor TXB1 is also relevant in cancer research, where thromboxane levels are implicated in tumor progression and metastasis. Its measurement can provide insights into the role of thromboxane in cancer biology .
Pharmacological Studies
In pharmacology, 2,3-dinor TXB1 is used to assess the impact of COX-1 inhibitors and other drugs affecting the arachidonic acid pathway. It helps in understanding drug action and the development of new therapeutic agents .
Diagnostic Marker in Laboratory Medicine
As a diagnostic marker, 2,3-dinor TXB1 assists in laboratory diagnostics by providing a non-invasive method to monitor thromboxane levels, which can be indicative of various pathological states .
作用機序
Target of Action
The primary target of 2,3-dinor Thromboxane B1 is Thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . It is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets .
Mode of Action
2,3-dinor Thromboxane B1 is a metabolite of Thromboxane B2 (TXB2), which is released in substantial quantities from aggregating platelets . TXB2 is then metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . The conversion of TXA2 and TXB2 to 2,3-dinor-TXB2 and 11-dehydro-TXB2 occurs at similar fractional conversion rates . This suggests that TXA2 is hydrolyzed non-enzymatically to TXB2 prior to enzymatic degradation via the beta-oxidation and 11-OH-dehydrogenase pathways .
Biochemical Pathways
The biochemical pathway involved in the action of 2,3-dinor Thromboxane B1 is the cyclooxygenase (COX)-1 pathway . This pathway is responsible for the synthesis of TXA2, which is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via COX-1 and released by activated platelets .
Pharmacokinetics
In terms of pharmacokinetics, 2,3-dinor Thromboxane B1 is excreted in urine . In rats, 2,3-dinor TXB1 is excreted at a much higher rate than 2,3-dinor TXB2 . Therefore, urinary 2,3-dinor TXB1 is a suitable marker of thromboxane biosynthesis in rats .
Result of Action
The result of the action of 2,3-dinor Thromboxane B1 is the inhibition of platelet aggregation . This is achieved through the suppression of TXA2 biosynthesis, which is a major factor in platelet aggregation .
Action Environment
The action of 2,3-dinor Thromboxane B1 is influenced by environmental factors such as the presence of other compounds and the physiological state of the organism . For example, aspirin treatment can suppress baseline urinary 2,3-dinor-TXB2 excretion by 80
Safety and Hazards
将来の方向性
The role of thromboxane in various pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer, is being extensively studied . The measurement of thromboxane B2 (TxB2) in serum, a stable metabolic product of TxA2, is the only test that measures the effect of aspirin on the activity of COX-1 in platelets . Measurement of thromboxane B2 may be a potential biomarker of vascular disease risk in patients treated with aspirin . However, more research is needed to establish the clinical utility of these measurements .
特性
IUPAC Name |
5-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h10-11,13-16,18-20,23H,2-9,12H2,1H3,(H,21,22)/b11-10+/t13-,14-,15-,16+,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWCOUWMTAQMQT-QCBHMXSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of 2,3-dinor Thromboxane B1 in scientific research?
A1: 2,3-dinor Thromboxane B1 is a key metabolite of Thromboxane B2, a biologically active lipid involved in various physiological processes, particularly platelet aggregation and vasoconstriction. Studying 2,3-dinor Thromboxane B1 provides insights into the metabolism and breakdown pathways of Thromboxane B2 in vivo. [] This information can be valuable in understanding the role of Thromboxane B2 in both normal physiological conditions and disease states.
Q2: How is 2,3-dinor Thromboxane B1 typically identified and quantified in biological samples?
A2: The scientific literature highlights the use of mass spectrometry techniques, particularly LC-MS (Liquid Chromatography-Mass Spectrometry), for the identification and quantification of 2,3-dinor Thromboxane B1. [] This technique allows for the separation and detection of compounds based on their mass-to-charge ratio (m/z). Researchers use specific m/z values and chromatographic retention times to identify and quantify 2,3-dinor Thromboxane B1 accurately within complex biological matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


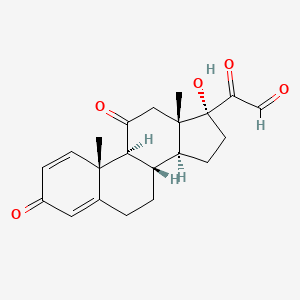

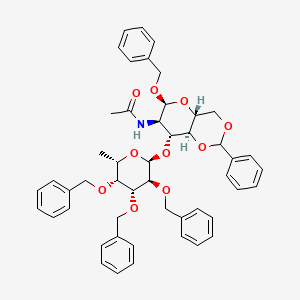
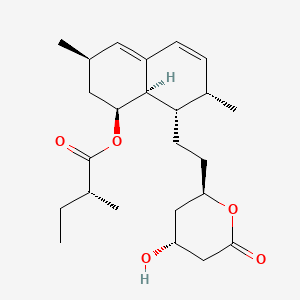

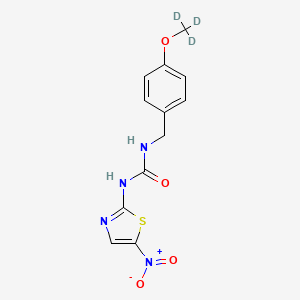
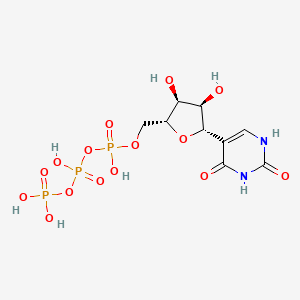

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)
